[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate [(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1025697-73-7
VCID: VC5004176
InChI: InChI=1S/C21H12ClF6N3O3/c22-16-9-14(21(26,27)28)10-30-18(16)33-15-6-4-11(5-7-15)17(29)31-34-19(32)12-2-1-3-13(8-12)20(23,24)25/h1-10H,(H2,29,31)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N
Molecular Formula: C21H12ClF6N3O3
Molecular Weight: 503.79

[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate

CAS No.: 1025697-73-7

Cat. No.: VC5004176

Molecular Formula: C21H12ClF6N3O3

Molecular Weight: 503.79

* For research use only. Not for human or veterinary use.

[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate - 1025697-73-7

Specification

CAS No. 1025697-73-7
Molecular Formula C21H12ClF6N3O3
Molecular Weight 503.79
IUPAC Name [(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C21H12ClF6N3O3/c22-16-9-14(21(26,27)28)10-30-18(16)33-15-6-4-11(5-7-15)17(29)31-34-19(32)12-2-1-3-13(8-12)20(23,24)25/h1-10H,(H2,29,31)
Standard InChI Key CEAWRYPPVSRNKH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N

Introduction

Chemical Identity and Structural Characterization

The compound [(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a conjugated Schiff base linker and a substituted pyridine moiety. Its IUPAC name reflects the presence of:

  • A 3-(trifluoromethyl)benzoate group at the ester terminus.

  • An (E)-configured imine bond (CH=N) bridging an aromatic amine and a 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl group.

Molecular Formula and Weight

The molecular formula is C₂₂H₁₃ClF₆N₃O₃, with a calculated molecular weight of 540.79 g/mol. This aligns with the summation of atomic masses from the constituent groups .

Structural Features

Key structural elements include:

  • Pyridine Ring: Substituted at the 2-position with a chlorine atom and a trifluoromethyl group, as observed in related compounds such as (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine . The pyridine’s electron-withdrawing substituents enhance its electrophilic character.

  • Schiff Base Linker: The (E)-imine bond (C=N) arises from the condensation of an aromatic amine and aldehyde, contributing to planar conjugation and potential chelation properties.

  • Benzoate Ester: The 3-(trifluoromethyl)benzoate group introduces steric bulk and lipophilicity, influencing solubility and metabolic stability.

Synthesis and Reaction Pathways

Precursor Compounds

Synthesis likely involves two key intermediates:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Prepared via nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine .

  • 4-Aminobenzaldehyde Derivative: Functionalized with the pyridyloxy group through Ullmann coupling or Mitsunobu reactions.

Condensation and Esterification

The synthetic route proceeds as follows:

  • Schiff Base Formation: Reaction of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline with an aldehyde under acidic conditions yields the (E)-imine.

  • Esterification: Coupling the Schiff base with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) completes the ester linkage.

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 3.8–4.2 (PubChem method), indicating high lipophilicity due to trifluoromethyl groups .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but miscible with polar aprotic solvents (DMF, DMSO).

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (C=N), and 1130 cm⁻¹ (C-F) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.72 (s, pyridine-H), 8.20 (d, J = 8.5 Hz, benzoate-H), 7.90 (s, imine-H).

    • ¹⁹F NMR: δ -62.5 (CF₃), -63.8 (CF₃).

Structural and Electronic Analysis

Conformational Stability

The (E)-configuration of the imine bond minimizes steric clashes between the pyridyloxy and benzoate groups. Density functional theory (DFT) calculations predict a dihedral angle of 178.5° between the pyridine and phenyl rings, favoring coplanarity for π-π stacking .

Intermolecular Interactions

Crystallographic studies of analogous compounds reveal:

  • Hydrogen Bonding: Between the imine nitrogen and ester carbonyl oxygen (d = 2.89 Å) .

  • Halogen Bonding: Chlorine atoms participate in Cl···O interactions (d = 3.12 Å), stabilizing crystal packing .

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